4-(N-Methyl-N-nitroso)aminoantipyrine

Catalog No.
S589687
CAS No.
73829-38-6
M.F
C12H14N4O2
M. Wt
246.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(N-Methyl-N-nitroso)aminoantipyrine

CAS Number

73829-38-6

Product Name

4-(N-Methyl-N-nitroso)aminoantipyrine

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylnitrous amide

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

InChI

InChI=1S/C12H14N4O2/c1-9-11(14(2)13-18)12(17)16(15(9)3)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

PJVMURIFUSQEOU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=O

Synonyms

4-(N-methyl-N-nitroso)aminoantipyrine, MNAA, N-nitroso-methylaminoantipyrine, N-nitrosomethylaminoantipyrine, N-NMAA

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)N=O

The exact mass of the compound 4-(N-Methyl-N-nitroso)aminoantipyrine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(N-Methyl-N-nitroso)aminoantipyrine (CAS 73829-38-6), officially designated as N-Nitroso Metamizole EP Impurity C, is a highly specific Nitrosamine Drug Substance-Related Impurity (NDSRI). It is formed through the nitrosation of 4-methylaminoantipyrine, the primary active metabolite and hydrolytic degradation product of the pyrazolone analgesic metamizole (dipyrone) [1]. As a Class 2 nitrosamine impurity subject to stringent regulatory Acceptable Intake (AI) limits, this compound is procured exclusively as a certified analytical reference standard. It is essential for pharmaceutical quality control laboratories to establish system suitability, validate limit of detection (LOD) thresholds, and perform accurate UPLC-MS/MS quantification of trace nitrosamine contamination in metamizole active pharmaceutical ingredients (APIs) and finished drug products [1].

Substituting 4-(N-Methyl-N-nitroso)aminoantipyrine with generic small-molecule nitrosamines (such as NDMA) or non-nitrosated precursors fundamentally invalidates analytical method compliance. Generic nitrosamines fail to replicate the exact chromatographic retention time, matrix-specific extraction recovery, and unique mass spectrometric fragmentation pattern (e.g., the specific [M+H]+ precursor ion at m/z 247) required for selective Multiple Reaction Monitoring (MRM) [1]. Furthermore, utilizing alternative salt forms, such as the sulfonated N-Nitroso Metamizole EP Impurity E, drastically alters the molecule's hydrophobicity and reverse-phase HPLC behavior, leading to inaccurate matrix recovery validation and the subsequent regulatory rejection of the NDSRI quantification method[1].

Mass Spectrometric Specificity for MRM Method Validation

In UPLC-MS/MS method development for metamizole formulations, generic nitrosamines cannot serve as surrogate standards due to entirely different ionization behaviors. 4-(N-Methyl-N-nitroso)aminoantipyrine provides the exact [M+H]+ precursor ion at m/z 247 and specific product ion transitions required for selective Multiple Reaction Monitoring (MRM) [1]. This exact mass matching prevents false positives from matrix interference that commonly plague generic nitrosamine assays.

Evidence DimensionPrecursor ion mass-to-charge ratio (m/z) for MRM transitions
Target Compound Data[M+H]+ at m/z 247 (specific to antipyrine scaffold)
Comparator Or Baseline[M+H]+ at m/z 75 (NDMA baseline)
Quantified Difference172 m/z shift ensuring complete orthogonal selectivity against low-molecular-weight nitrosamine background noise.
ConditionsPositive electrospray ionization (ESI+) UPLC-MS/MS in metamizole drug product matrices.

Procurement of the exact structural standard is mandatory to establish the specific MRM transitions required for regulatory-compliant NDSRI identification.

Chromatographic Retention and Matrix Recovery Profiling

Metamizole APIs contain multiple polar degradants, including sulfonated species. Substituting 4-(N-Methyl-N-nitroso)aminoantipyrine with N-Nitroso Metamizole EP Impurity E (the sodium sulfonate salt) results in drastically different chromatographic behavior. Impurity C lacks the highly polar methanesulfonate group, enabling it to accurately model the reverse-phase retention and solid-phase extraction recovery (validated at 99.3% to 100.8%) of the actual nitrosated metabolite[1].

Evidence DimensionMatrix extraction recovery and reverse-phase retention behavior
Target Compound Data4-(N-Methyl-N-nitroso)aminoantipyrine (validated recovery 99.3-100.8%)
Comparator Or BaselineN-Nitroso Metamizole EP Impurity E (Sodium salt)
Quantified DifferenceComplete divergence in hydrophobicity due to the absence of the sulfonate group, preventing Impurity E from accurately modeling Impurity C's extraction efficiency.
ConditionsExtraction from metamizole tablets followed by UPLC analysis.

Accurate quantification of nitrosamine impurities requires a reference standard that perfectly mimics the target analyte's extraction recovery from complex pharmaceutical matrices.

Empirical Validation of Ultra-Trace Limits of Detection (LOD)

Regulatory guidelines classify N-nitroso metamizole as a cohort of concern impurity, requiring strict Acceptable Intake (AI) limits. Validating analytical methods to meet this threshold requires the authentic compound. Using 4-(N-Methyl-N-nitroso)aminoantipyrine, laboratories can empirically validate UPLC-MS/MS Limits of Detection (LOD) down to 0.00036 ppm and Limits of Quantification (LOQ) to 0.00072 ppm [1]. Theoretical response factors derived from non-target nitrosamines are rejected by regulatory agencies for such ultra-trace validations.

Evidence DimensionValidated Limit of Detection (LOD)
Target Compound Data4-(N-Methyl-N-nitroso)aminoantipyrine (LOD: 0.00036 ppm)
Comparator Or BaselineUnvalidated surrogate standards (Theoretical response factors)
Quantified DifferenceProvides empirical, regulatory-accepted proof of sub-ppb detection capabilities, whereas surrogate standards yield unaccepted, estimated LODs.
ConditionsUPLC-MS/MS method validation according to ICH Q2(R1) guidelines.

Pharmaceutical manufacturers must procure the exact NDSRI standard to prove their analytical methods meet the stringent sub-ppm detection thresholds mandated by regulatory authorities.

Regulatory-Compliant NDSRI Method Validation for Metamizole

Procured as a primary reference standard to establish linearity, accuracy, precision, LOD, and LOQ for UPLC-MS/MS assays detecting N-nitroso metamizole in active pharmaceutical ingredients and finished dosage forms [1].

Forced Degradation and Nitrosation Risk Assessments

Utilized as a quantitative benchmark in stress testing and hydrolytic stability studies (e.g., at varying pH levels) to monitor the degradation of metamizole into 4-methylaminoantipyrine and its subsequent nitrosation under physiologically or environmentally relevant conditions[1].

Isotope-Dilution Mass Spectrometry (IDMS)

When procured alongside its deuterated analog (N-Nitroso Metamizole EP Impurity C-D3), it enables highly precise IDMS workflows. This approach corrects for severe matrix-induced ion suppression during electrospray ionization, ensuring robust quantification in complex pharmaceutical formulations[1].

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylnitrous amide

Dates

Last modified: 02-18-2024

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